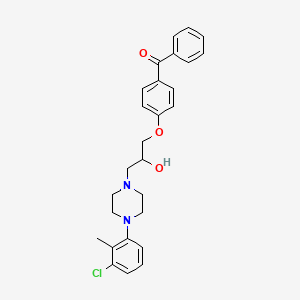

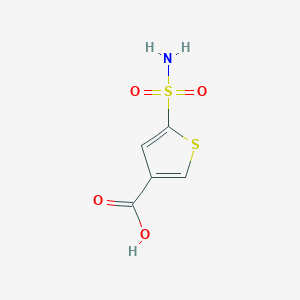

![molecular formula C24H23N5O2S2 B2879924 3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892739-20-7](/img/structure/B2879924.png)

3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The molecule “3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound. It contains several functional groups and rings including a phenyl ring, a thieno ring, a triazolo ring, and a pyrimidin ring . The molecule has a molecular formula of C23H25N5O3S and a molecular weight of 451.54 .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the sulfonyl group, amine group, and multiple ring structures could make it reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It has a molecular weight of 451.54 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Study

The synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines reveal their potential as potent and selective serotonin 5-HT6 receptor antagonists. This research demonstrates the methodological approaches to prepare these compounds and evaluates their receptor binding affinity and ability to inhibit functional cellular responses to serotonin. The selectivity for 5-HT6 receptors suggests potential applications in neurological research and development of therapies for disorders related to serotonin dysregulation (Ivachtchenko et al., 2010).

Heterocyclic Compound Synthesis

Another study on the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds led to the synthesis of various heterocycles, including pyrimidine and thiazole derivatives. This work underscores the chemical versatility and potential of such compounds for further exploration in scientific research applications (Shibuya, 1984).

Antimicrobial and Antitumor Activities

Research into enaminones as building blocks for substituted pyrazoles highlighted their antitumor and antimicrobial activities. This study showcases the potential of heterocyclic compounds in the development of new therapeutics, offering insights into their synthesis and the biological effects of such molecules (Riyadh, 2011).

Synthesis of Fused Pyrimidine Derivatives

A one-step synthesis approach for new fused pyrimidine derivatives has been developed, showing potent inhibition against Aurora-A kinase, an enzyme implicated in tumor cell proliferation. This research illustrates the therapeutic potential of pyrimidine derivatives in cancer treatment (Shaaban et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues including erythrocytes, testis, and kidney.

Mode of Action

The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound binds to the same site as urea on the UT-B transporter, thereby blocking the transport of urea across the cell membrane.

Biochemical Pathways

By inhibiting UT-B, the compound disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This results in a decrease in the reabsorption of urea in the kidney, leading to an increase in urinary urea concentration .

Result of Action

The inhibition of UT-B by the compound leads to a decrease in the maximum urinary concentration of urea and an increase in urination volume . This suggests that the compound could potentially be used as a diuretic.

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2S2/c1-16(2)18-8-10-19(11-9-18)33(30,31)24-23-26-22(25-14-12-17-6-4-3-5-7-17)21-20(13-15-32-21)29(23)28-27-24/h3-11,13,15-16H,12,14H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFQOWYCSRYOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

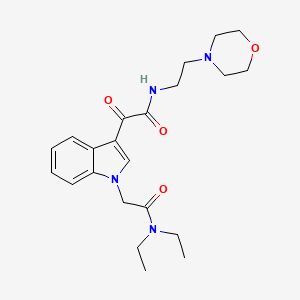

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)

![Dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate](/img/no-structure.png)

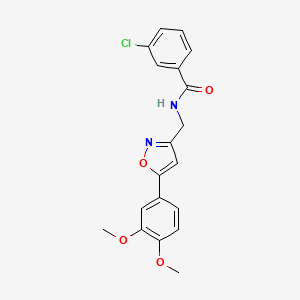

![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)

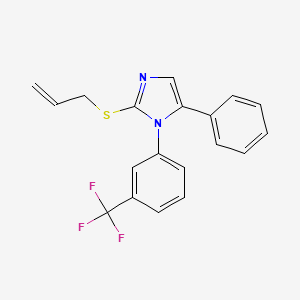

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2879858.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)